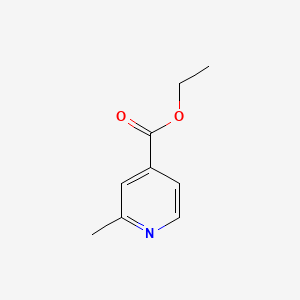

Ethyl 2-methylisonicotinate

描述

Ethyl 2-methylisonicotinate is an organic compound with the molecular formula C9H11NO2. It is a derivative of isonicotinic acid and is characterized by the presence of an ethyl ester group and a methyl group attached to the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-methylisonicotinate can be synthesized through the esterification of 2-methylisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

化学反应分析

Types of Reactions

Ethyl 2-methylisonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be

生物活性

Ethyl 2-methylisonicotinate (CAS Number: 25635-17-0) is a compound belonging to the class of isonicotinic acid derivatives. Its biological activity has garnered interest in various fields, including medicinal chemistry and pest management. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with an ethyl ester functional group, which contributes to its reactivity and biological properties. The molecular formula is CHNO, with a molar mass of approximately 204.23 g/mol.

-

Interaction with Nicotinic Acid Receptors :

This compound acts as a ligand for nicotinic acid receptors, influencing the activity of enzymes involved in the nicotinic acid pathway. This interaction can modulate the levels of metabolites such as nicotinamide adenine dinucleotide (NAD), which plays a crucial role in cellular metabolism and energy production. -

Cellular Effects :

The compound has been shown to affect various cell types by modulating cell signaling pathways, gene expression, and cellular metabolism. Notably, it influences oxidative stress responses and mitochondrial function, leading to alterations in ATP production and reactive oxygen species (ROS) levels. -

Cytotoxicity :

Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, studies on related compounds have demonstrated significant cytotoxicity within specific concentration ranges, suggesting potential applications in cancer therapy .

Biological Activity and Applications

- Antimicrobial Properties : this compound has been investigated for its antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, indicating potential use in developing antimicrobial agents.

- Pest Management : This compound is utilized as a semiochemical for pest management, particularly against thrips. Field studies have demonstrated its efficacy in increasing trap captures of multiple thrips species, making it valuable for agricultural applications .

- Catalysis and Organic Synthesis : this compound serves as a precursor in organic synthesis and catalysis, facilitating the formation of complex organic molecules through various chemical reactions.

Comparative Analysis with Related Compounds

A comparative analysis highlights the differences in biological activity among similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate | Cyano group at C3 | Displays different reactivity due to cyano substitution |

| Ethyl 4-hydroxy-3-methylisonicotinate | Hydroxy at C4 | Variation in position alters biological activity |

| Ethyl 6-methylisonicotinate | No hydroxy group | Lacks hydroxyl functionality, affecting solubility |

This table illustrates how variations in functional groups influence the chemical behavior and biological activity of these compounds.

Case Studies

-

Cytotoxicity Study :

A study evaluated the cytotoxic effects of this compound derivatives on human breast adenocarcinoma cell lines (MCF-7). Results indicated that certain complexes demonstrated IC50 values significantly lower than traditional chemotherapeutics like cisplatin, suggesting potential for further development as anti-cancer agents . -

Pest Management Trials :

Field trials using this compound as a lure in sticky traps showed increased capture rates of thrips species compared to controls. This effectiveness underscores its potential role in integrated pest management strategies .

科学研究应用

Pharmaceutical Applications

Ethyl 2-methylisonicotinate serves as an important intermediate in the synthesis of pharmaceuticals. Its unique molecular structure allows for modifications that enhance therapeutic efficacy, particularly in drugs targeting neurological disorders.

Case Study: Synthesis of Neurological Agents

A study demonstrated the use of this compound in synthesizing novel compounds aimed at treating Alzheimer's disease. The derivatives showed improved binding affinity to acetylcholinesterase, indicating potential for better therapeutic outcomes.

Agricultural Chemistry

The compound is utilized in developing agrochemicals, including herbicides and pesticides. Its effectiveness in crop protection while minimizing environmental impact makes it a valuable asset in sustainable agriculture.

Case Study: Thrip Management

Research has shown that formulations containing this compound significantly increase the efficacy of sticky traps used for monitoring thrips populations. In field trials, traps with this compound captured up to 20 times more thrips compared to controls, demonstrating its potential as a pest management tool.

Material Science

This compound is explored in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity contribute to enhanced performance characteristics in various applications.

Case Study: Polymer Development

In a study focusing on polymer synthesis, this compound was incorporated into a polymer matrix to improve mechanical strength and thermal stability. The resulting materials exhibited superior properties compared to traditional polymers, indicating its potential for industrial applications.

Biochemical Research

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. This aids in understanding biological pathways and developing new therapeutic strategies.

Case Study: Enzyme Inhibition Studies

A series of experiments investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways related to cancer proliferation. The findings suggested that this compound could serve as a lead structure for developing anticancer agents.

Data Summary Table

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Pharmaceutical | Intermediate for neurological agents | Improved binding affinity for acetylcholinesterase |

| Agricultural Chemistry | Used in agrochemical formulations | Increased thrip capture by up to 20 times |

| Material Science | Enhances mechanical and thermal properties in polymers | Superior performance compared to traditional polymers |

| Biochemical Research | Investigates enzyme inhibition and receptor binding | Potential lead for anticancer drug development |

属性

IUPAC Name |

ethyl 2-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-5-10-7(2)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMYMRWGDVTGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482095 | |

| Record name | Ethyl 2-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25635-17-0 | |

| Record name | Ethyl 2-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-methylpyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。